molecular formula C13H8ClNO3S B5063453 S-(4-chlorophenyl) 4-nitrobenzenecarbothioate CAS No. 6631-86-3

S-(4-chlorophenyl) 4-nitrobenzenecarbothioate

Cat. No.: B5063453
CAS No.: 6631-86-3
M. Wt: 293.73 g/mol
InChI Key: USJXGYFYCHTTNC-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) 4-nitrobenzenecarbothioate: is a chemical compound with the molecular formula C13H8ClNO3S and a molecular weight of 293.73 g/mol . This compound is characterized by the presence of a chlorophenyl group and a nitrobenzenecarbothioate group, making it a unique thioester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-chlorophenyl) 4-nitrobenzenecarbothioate typically involves the reaction of 4-chlorothiophenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired thioester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-chlorophenyl) 4-nitrobenzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like in the presence of a such as .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like with or .

    Substitution: Reagents like or .

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thioesters.

Scientific Research Applications

Chemistry: S-(4-chlorophenyl) 4-nitrobenzenecarbothioate is used as a building block in organic synthesis, particularly in the preparation of complex thioesters and sulfur-containing compounds .

Biology: In biological research, this compound is used to study the interaction of thioesters with biological molecules and their potential role in enzyme inhibition .

Medicine: The compound is investigated for its potential pharmacological properties , including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 4-nitrobenzenecarbothioate involves its interaction with biological targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

  • S-(4-chlorophenyl) 4-nitrobenzenecarboxylate
  • S-(4-chlorophenyl) 4-nitrobenzenesulfonate
  • S-(4-chlorophenyl) 4-nitrobenzenesulfonamide

Uniqueness: S-(4-chlorophenyl) 4-nitrobenzenecarbothioate is unique due to its thioester linkage , which imparts distinct chemical reactivity and biological activity compared to similar compounds with carboxylate , sulfonate , or sulfonamide linkages. The presence of both chlorophenyl and nitro groups further enhances its reactivity and in various fields.

Properties

IUPAC Name

S-(4-chlorophenyl) 4-nitrobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3S/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJXGYFYCHTTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288872
Record name S-(4-chlorophenyl) 4-nitrobenzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6631-86-3
Record name NSC57940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(4-chlorophenyl) 4-nitrobenzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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